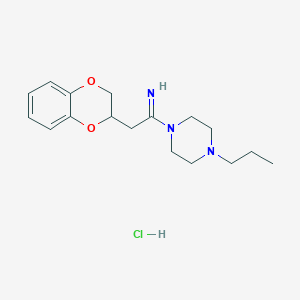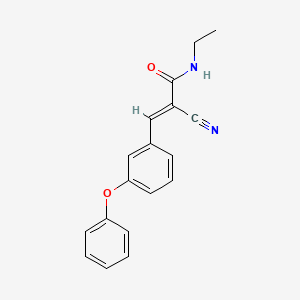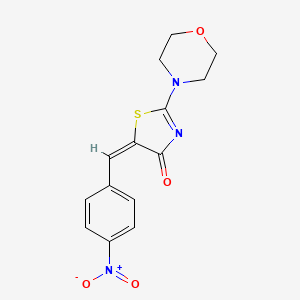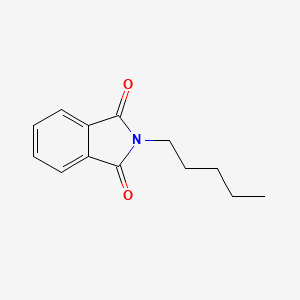
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is a synthetic organic compound It features a benzodioxin ring fused with a piperazine moiety, making it structurally unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Piperazine Derivative Preparation: The piperazine moiety is prepared by alkylation of piperazine with propyl halides.
Coupling Reaction: The benzodioxin and piperazine derivatives are coupled using a suitable linker, such as ethanimine, under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions of benzodioxin and piperazine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to disease treatment.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methyl-1-piperazinyl)ethanimine hydrochloride
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-ethyl-1-piperazinyl)ethanimine hydrochloride
Uniqueness
Compared to its analogs, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride may exhibit different pharmacokinetic and pharmacodynamic properties due to the propyl group on the piperazine ring. This structural variation can influence its binding affinity, selectivity, and overall biological activity, making it a unique candidate for further research and development.
Propiedades
Número CAS |
52396-02-8 |
|---|---|
Fórmula molecular |
C17H26ClN3O2 |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-propylpiperazin-1-yl)ethanimine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-2-7-19-8-10-20(11-9-19)17(18)12-14-13-21-15-5-3-4-6-16(15)22-14;/h3-6,14,18H,2,7-13H2,1H3;1H |
Clave InChI |
HDSLULGBKZZIKX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C(=N)CC2COC3=CC=CC=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)

![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
